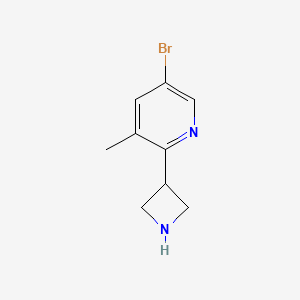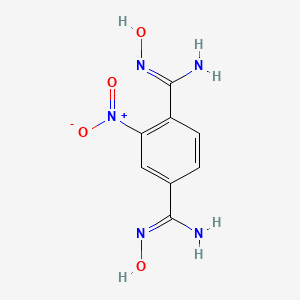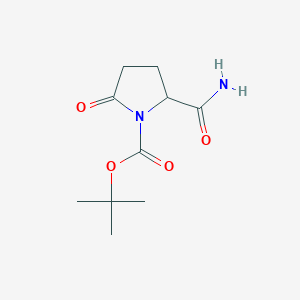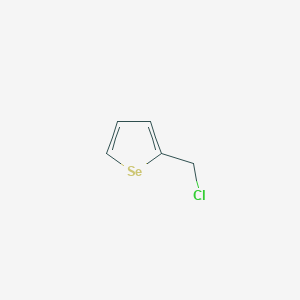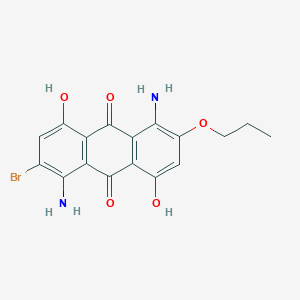![molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1](/img/structure/B15249396.png)
4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline consists of a quinoxaline ring fused with an imidazole ring, with a phenethyl group and a chlorine atom attached to the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The resulting intermediate is then treated with phosphorus oxychloride to form the desired imidazoquinoxaline compound .
Industrial Production Methods
Industrial production of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline derivatives with reduced functional groups.
Substitution: Formation of 4-amino-1-phenethylimidazo[1,2-a]quinoxaline or 4-thio-1-phenethylimidazo[1,2-a]quinoxaline.
科学研究应用
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials and organic semiconductors
作用机制
The mechanism of action of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of the chlorine atom and phenethyl group enhances its binding affinity to these molecular targets .
相似化合物的比较
Similar Compounds
- 4-chloro-1-phenethylimidazo[1,5-a]quinoxaline
- 4-chloro-1-phenethylimidazo[1,2-a]quinoline
- 4-chloro-1-phenethylimidazo[1,2-a]pyridine
Uniqueness
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is unique due to its specific structural arrangement, which imparts distinct biological activities. The presence of the quinoxaline ring fused with the imidazole ring, along with the phenethyl group and chlorine atom, contributes to its enhanced binding affinity and specificity towards molecular targets compared to similar compounds .
属性
CAS 编号 |
681284-73-1 |
|---|---|
分子式 |
C18H14ClN3 |
分子量 |
307.8 g/mol |
IUPAC 名称 |
4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2 |
InChI 键 |
ZXLNHTNHMZEZNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




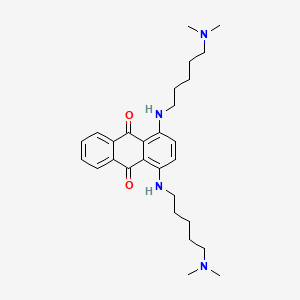
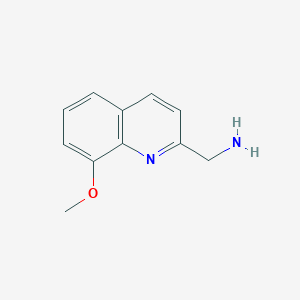


![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
